bis(3-Pentyl) Phthalate-d4
Description
Overview of Phthalate (B1215562) Esters and Their Analytical Significance
Phthalate esters, or phthalic acid esters (PAEs), are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of various polymer-based products. accustandard.comnih.gov Their applications are extensive, ranging from food packaging and medical devices to cosmetics and building materials. accustandard.comresearchgate.netnih.gov However, because phthalates are not chemically bound to the polymer matrix, they can leach into the environment, leading to their widespread presence as environmental contaminants. accustandard.com
The analytical significance of phthalate esters stems from the need to monitor their presence and concentration in diverse matrices, including food, water, soil, and biological samples. mdpi.comresearchgate.netnih.gov Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the predominant techniques for phthalate analysis. mdpi.comresearchgate.netnih.gov These methods allow for the separation, identification, and quantification of individual phthalate compounds. However, the complexity of sample matrices and the often low concentrations of target analytes present significant analytical challenges, including matrix effects and potential sample loss during preparation. researchgate.netmusechem.com
The Role of Isotope-Labeled Analogs in Advanced Chemical Analysis
Isotope-labeled analogs, particularly stable isotope-labeled internal standards (SIL-IS), are crucial for overcoming the challenges inherent in quantitative analysis. musechem.comnumberanalytics.com These are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The key principle behind their use is that the chemical and physical properties of an isotope-labeled compound are nearly identical to its non-labeled counterpart. numberanalytics.comacanthusresearch.com
In techniques like isotope dilution mass spectrometry (IDMS), a known amount of the SIL-IS is added to a sample at the beginning of the analytical workflow. numberanalytics.com Because the SIL-IS behaves almost identically to the native analyte during extraction, cleanup, and instrumental analysis, it can effectively compensate for any sample loss or variations in instrument response. musechem.comnumberanalytics.com This significantly improves the accuracy, precision, and reliability of quantitative measurements. musechem.comnumberanalytics.com The use of SIL-IS is particularly advantageous in mass spectrometry because the labeled and unlabeled compounds can be distinguished by their mass-to-charge ratios (m/z), allowing for simultaneous detection and quantification. scioninstruments.com
Academic Context of bis(3-Pentyl) Phthalate-d4 as a Reference Material
Within the academic research community, this compound serves as a critical reference material for the accurate quantification of its non-deuterated analog, bis(3-Pentyl) Phthalate, and other related phthalates. Its primary application is as an internal standard in isotope dilution analysis, a gold-standard technique for quantitative measurements. Researchers studying the environmental fate, transport, and toxicology of phthalates rely on such standards to generate high-quality, reproducible data.
The use of this compound allows for the precise measurement of the corresponding phthalate in complex environmental samples, such as wastewater, sediment, and biota. nih.govthermofisher.com By accounting for matrix-induced signal suppression or enhancement and variability in sample preparation, this deuterated standard enables researchers to report concentrations with a high degree of confidence. This is essential for accurate risk assessments, understanding exposure pathways, and developing effective remediation strategies. The commercial availability of certified this compound as a reference material further underscores its importance in supporting rigorous academic inquiry into the environmental impact of phthalate esters.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₂₂D₄O₄ |
| Synonyms | Di(pentan-3-yl) phthalate-d4 |
| Molecular Weight | 310.43 g/mol |
| Appearance | Not specified |
| Purity | Not specified |
| Storage Temperature | Not specified |
Properties
Molecular Formula |
C₁₈H₂₂D₄O₄ |
|---|---|
Molecular Weight |
310.42 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1,2-bis(1-ethylpropyl) Ester-d4; 1,2-Benzenedicarboxylic Acid bis(1-ethylpropyl) Ester-d4; |
Origin of Product |
United States |
Synthesis and Characterization of Deuterated Phthalate Esters for Research Applications
Synthetic Pathways for bis(3-Pentyl) Phthalate-d4
The synthesis of deuterated phthalate (B1215562) esters can be approached in several ways, primarily by introducing deuterium (B1214612) into the alcohol moiety or the phthalic acid backbone. nih.gov For this compound, where the deuterium labels are on the aromatic ring, a common strategy involves the use of a deuterated precursor for the phthalate ring itself.
Precursor Compounds and Deuterium Incorporation Strategies
A general and efficient method for synthesizing deuterium-labeled phthalate esters utilizes a deuterated starting material for the aromatic portion, such as deuterated o-xylene (B151617) or phthalic acid. nih.gov One established method involves the platinum-catalyzed hydrogen-deuterium exchange of potassium phthalate in deuterium oxide (D₂O). cdnsciencepub.com This process effectively replaces the hydrogen atoms on the aromatic ring with deuterium.
Another approach is to start with a commercially available deuterated precursor like phthalic-d4 acid or phthalic-d4 anhydride (B1165640). The synthesis then proceeds via a standard esterification reaction. The most common method for preparing dialkyl phthalates is the esterification of phthalic anhydride with the corresponding alcohol. google.com
In the case of this compound, the key precursors would be:
Phthalic Anhydride-d4: This provides the deuterated aromatic core.
3-Pentanol: This alcohol forms the ester side chains.
The synthesis reaction can be summarized as the acid-catalyzed esterification of phthalic anhydride-d4 with two equivalents of 3-pentanol.
Methodologies for Isotopic Enrichment and Purity Assessment
Achieving high isotopic enrichment and chemical purity is crucial for the utility of deuterated standards. rsc.org Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms. Several techniques are employed to assess these critical parameters.
High-performance liquid chromatography (HPLC) is often used to purify the final product and determine its chemical purity. The isotopic enrichment, however, requires specialized techniques that can differentiate between molecules based on their mass-to-charge ratio or nuclear properties. rsc.org
A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for evaluating both isotopic enrichment and the structural integrity of the labeled compound. rsc.orgrsc.org HRMS can precisely determine the masses of the different isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of the percentage of the desired d4-labeled compound versus partially labeled (d1, d2, d3) or unlabeled (d0) species. nih.govresearchgate.net NMR confirms the location of the deuterium atoms on the molecule. rsc.org
Table 1: Example Isotopic Distribution of a Synthesized Batch of this compound
| Isotopologue | Abbreviation | Relative Abundance (%) |
| Unlabeled | d0 | 0.2 |
| Monodeuterated | d1 | 0.5 |
| Dideuterated | d2 | 1.1 |
| Trideuterated | d3 | 2.7 |
| Tetradeuterated | d4 | 95.5 |
Note: This table presents hypothetical data for illustrative purposes.
Spectroscopic Characterization Techniques for Isotope-Labeled Phthalates
Detailed spectroscopic analysis is essential to confirm the successful synthesis and purity of isotope-labeled compounds like this compound.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuteration Confirmation
NMR spectroscopy is a powerful tool for structural elucidation. researchgate.net In the context of deuterated compounds, both proton (¹H) NMR and deuterium (²H or D) NMR are employed. sigmaaldrich.com
In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons would be significantly diminished or absent, confirming the incorporation of deuterium on the phthalate ring. The signals for the pentyl chains would remain, allowing for confirmation of the ester structure.
²H NMR provides direct evidence of deuteration. sigmaaldrich.com A signal in the ²H NMR spectrum at the chemical shift corresponding to the aromatic region confirms the presence and location of the deuterium atoms. The chemical shifts in ¹H and ²H NMR are very similar, which aids in spectral interpretation. sigmaaldrich.com Quantitative NMR techniques can also be used to determine the isotopic abundance with high accuracy. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for bis(3-Pentyl) Phthalate
| Protons | Chemical Shift (ppm, approximate) | Multiplicity |
| Aromatic (C₆H₄) | 7.5 - 7.7 | Multiplet |
| Methoxy (-OCH) | 4.2 | Multiplet |
| Methylene (-CH₂) | 1.6 | Multiplet |
| Methyl (-CH₃) | 0.9 | Triplet |
Note: In the d4 version, the aromatic signal would be nearly absent. Data is based on typical values for similar phthalate esters. rsc.orgchemicalbook.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification
High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the isotopic purity of deuterated compounds. nih.gov It provides highly accurate mass measurements, which enables the clear identification of the elemental composition of ions. nih.govnih.gov
When analyzing this compound, HRMS can distinguish between the molecular ion of the unlabeled compound (C₁₈H₂₆O₄) and the deuterated version (C₁₈H₂₂D₄O₄). By comparing the intensities of these ions and other isotopologues, a precise calculation of the isotopic enrichment can be made. rsc.orgresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing phthalate esters, and a characteristic fragmentation pattern is often observed, with a prominent peak at a mass-to-charge ratio (m/z) of 149 for many phthalates, corresponding to the protonated phthalic anhydride fragment. tandfonline.comepa.govrsc.org For the d4-labeled compound, this fragment would be expected at m/z 153.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Species | Formula | Calculated m/z | Observed m/z | Isotopic Purity (%) |
| [M+H]⁺ (d0) | C₁₈H₂₇O₄⁺ | 307.1892 | 307.1895 | 0.2 |
| [M+H]⁺ (d4) | C₁₈H₂₃D₄O₄⁺ | 311.2143 | 311.2141 | 95.5 |
| Fragment (d0) | C₈H₅O₃⁺ | 149.0233 | 149.0231 | - |
| Fragment (d4) | C₈HD₄O₃⁺ | 153.0484 | 153.0482 | - |
Note: This table contains hypothetical but realistic data for illustrative purposes.
Advanced Analytical Methodologies Employing Bis 3 Pentyl Phthalate D4
Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for chemical quantification, recognized for its high accuracy and precision. It operates by introducing a known amount of an isotopically labeled version of the analyte—in this case, bis(3-Pentyl) Phthalate-d4—into the sample at the earliest stage of analysis. This labeled compound, or "internal standard," is chemically identical to the native analyte but has a different mass due to the presence of heavy isotopes like deuterium (B1214612).
Theoretical Framework of IDMS for Phthalate (B1215562) Quantification
The core principle of IDMS is the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard. A known quantity of this compound is added to a sample containing an unknown quantity of its non-labeled counterpart, bis(3-Pentyl) Phthalate. The mixture is then homogenized to ensure equilibrium between the analyte and the standard.
During subsequent extraction, purification, and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Because mass spectrometry can differentiate between the two compounds based on their mass difference, the final measurement of their signal ratio remains unchanged by sample loss. The initial concentration of the native phthalate is then calculated using the following equation:
Cx = Cs * (Rs - Rb) / (Rb - Rx) * (Ws / Wx) * (Mx / Ms)
| Variable | Description |
| Cx | Concentration of the native analyte in the sample |
| Cs | Concentration of the isotopic standard solution |
| Rs | Isotope ratio of the pure isotopic standard |
| Rb | Isotope ratio of the blend of sample and standard |
| Rx | Isotope ratio of the pure native analyte |
| Ws | Weight of the isotopic standard solution added |
| Wx | Weight of the sample taken for analysis |
| Mx | Molar mass of the native analyte |
| Ms | Molar mass of the isotopic standard |
This approach effectively nullifies errors arising from incomplete analyte recovery and variations in instrument response, making it a definitive method for trace phthalate analysis.
Practical Implementation of this compound in IDMS Protocols
In practice, a precisely weighed amount of a this compound solution of known concentration is spiked into the sample matrix (e.g., food, environmental, or biological samples) before any sample preparation steps. codeofchina.com The sample is then subjected to extraction and cleanup procedures. The final extract is analyzed by a mass spectrometer coupled with a chromatographic system. The instrument measures the signal intensities of both the deuterated standard and the non-deuterated analyte. By determining the ratio of these intensities, the concentration of the native phthalate in the original sample can be calculated with high precision, as the internal standard accurately corrects for any procedural inconsistencies. codeofchina.com
Chromatographic Techniques Coupled with Mass Spectrometry
To analyze complex mixtures, mass spectrometry is almost always coupled with a chromatographic separation technique, primarily gas chromatography (GC) or liquid chromatography (LC). The use of this compound as an internal standard is integral to achieving accurate quantification in these hyphenated techniques.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications with Deuterated Internal Standards
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phthalates. When combined with an isotope dilution approach using standards like this compound, it provides excellent sensitivity and selectivity.
In a typical GC-MS method, the sample extract containing the phthalates and the deuterated internal standard is injected into the gas chromatograph. The compounds are separated based on their boiling points and affinity for the GC column before entering the mass spectrometer. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity. codeofchina.com In SIM mode, the instrument is set to detect only specific mass-to-charge (m/z) ratios corresponding to the target analytes and the internal standard.
Research has demonstrated the use of Diamyl phthalate-d4 (DAP-d4) as an internal standard in GC-MS methods for the quantification of numerous phthalates in matrices such as edible oils and silicone wristbands. researchgate.net The specific ions monitored for DAP-d4 provide unambiguous identification and quantification.
Table of GC-MS Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Compound Name | Diamyl phthalate-d4 (DAP-d4) | researchgate.net |
| CAS Number | 358730-89-9 | researchgate.net |
| Molecular Weight | 310.43 | oregonstate.edu |
| Quantification Ion (m/z) | 153 | researchgate.net, mee.gov.cn |
| Qualifier Ions (m/z) | 241, 223 | researchgate.net |
The Chinese National Food Safety Standard GB 5009.271-2016 also includes D4-diamyl phthalate as an internal standard for determining phthalates in food, underscoring its accepted role in regulatory methods. codeofchina.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Implementations for Phthalate Analysis
For higher molecular weight and less volatile phthalates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). This tandem setup, typically using multiple reaction monitoring (MRM), provides exceptional selectivity and reduces background noise, which is crucial for complex sample matrices.
In an LC-MS/MS workflow, this compound would be added to the sample prior to extraction. After separation on an LC column, the parent ions of both the native phthalate and the deuterated standard are selected in the first mass spectrometer. These ions are then fragmented, and specific product ions are monitored in the second mass spectrometer. The transition from a specific parent ion to a product ion is highly selective for the target compound. By comparing the signal intensity of the transition for the native analyte to that of this compound, precise quantification is achieved, correcting for matrix effects and instrument variability.
Sample Preparation Techniques and Their Optimization for Trace Phthalate Analysis
The goal of sample preparation is to extract and concentrate phthalates from the sample matrix while removing interfering substances. The addition of this compound at the beginning of this process is crucial for correcting analyte loss.
Common extraction techniques for phthalates include:
Liquid-Liquid Extraction (LLE): This method is used for liquid samples like beverages, milk, or vegetable oils. The sample is mixed with an immiscible solvent (e.g., n-hexane, acetonitrile). The phthalates, being more soluble in the organic solvent, partition into it, separating from the bulk of the sample matrix. For instance, in the analysis of liquid milk or beverages, the sample is mixed with n-hexane, vortexed, and subjected to ultrasonic extraction to ensure efficient transfer of the analytes. codeofchina.com
Solid-Phase Extraction (SPE): This technique is used to clean up complex extracts. The sample extract is passed through a cartridge containing a solid sorbent. The phthalates are retained on the sorbent while interferences are washed away. A different solvent is then used to elute the purified phthalates. SPE is effective but requires careful evaluation to avoid contamination from plastic components in the cartridges themselves. researchgate.netoregonstate.edu
Optimization of these methods involves adjusting parameters such as the choice of solvent, pH, extraction time, and solvent-to-sample ratio to maximize recovery. The consistent recovery of the this compound internal standard across different optimization experiments serves as a key indicator of the method's robustness and efficiency. For example, the Chinese national standard for food analysis details specific LLE procedures for various food types, including liquid, semi-solid, and solid samples, all employing a deuterated internal standard like D4-diamyl phthalate to ensure accuracy. codeofchina.com
Solid-Phase Extraction (SPE) and Microextraction Methods
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture in a liquid sample based on their physical and chemical properties. For phthalate analysis, SPE is employed to concentrate the target analytes and remove interfering matrix components. researchgate.net The use of a deuterated internal standard like this compound, added to the sample before extraction, is critical for correcting errors during sample preparation and mitigating matrix effects. mdpi.com
Various SPE sorbents have been developed and optimized for phthalate extraction. A modified SPE procedure using a hydrophobic sorbent (Tenax TA) allowed for the analysis of trace concentrations of phthalate esters in ultrapure water, with method detection limits ranging from 36 ng/L to 95 ng/L for five common phthalates. researchgate.net More recently, novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have been utilized as highly efficient SPE sorbents. researchgate.netmdpi.com For instance, a resin-based COF material used as an SPE filler demonstrated high recovery rates (97.93–100.23%) for several phthalates in beverage samples. mdpi.com
Solid-Phase Microextraction (SPME) is a solvent-free derivative of SPE that uses a coated fiber to extract analytes from a sample. researchgate.net The use of deuterated phthalates as internal standards is also recommended to improve the reproducibility of the SPME methodology. mdpi.com Innovations in this area include the development of molecularly imprinted polymers for SPME fibers, which offer high selectivity for target phthalates, and electro-enhanced SPME (EE-SPME), which applies an electrical potential to enhance the extraction efficiency of analytes like diethyl phthalate and dibutyl phthalate. researchgate.netnih.gov
Below is a table summarizing various SPE and microextraction methods used for phthalate analysis, where an internal standard like this compound would be essential for accurate quantification.
| Method | Sorbent/Fiber Coating | Sample Matrix | Key Findings |
| Modified SPE | Tenax TA | Ultrapure Water | Method detection limits of 36-95 ng/L; automated procedure reduces solvent use. researchgate.net |
| Dispersive Micro SPE (dSPE) | Metal-Organic Framework (MIL-96(Al)) | Soda and Beverages | Efficient extraction of phthalates and adipates from plastic-packaged drinks. researchgate.net |
| SPE with COF | Resin-Based Covalent Organic Framework (COF) | Beverages and Water | High recoveries (97.9–100.6%) and reusability (50 cycles), outperforming commercial SPE columns. mdpi.com |
| SPME | Molecularly Imprinted Polymer (MIP) | Aqueous Samples | High selectivity for specific phthalates; detection limits of 2.17–20.84 ng/L. researchgate.net |
| Electro-Enhanced SPME (EE-SPME) | Commercial SPME Fiber | Blood and Seawater | Applied potential enhances extraction efficiency; detection limits of 0.004–0.15 µg/L. nih.gov |
Liquid-Liquid Extraction (LLE) and Microextraction Methods
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their relative solubilities in two different immiscible liquids. For phthalate analysis from aqueous samples, an organic solvent is used to extract the less polar phthalates from the aqueous phase. researchgate.net To ensure accurate results, a deuterated internal standard such as this compound is spiked into the sample prior to extraction. This accounts for any analyte loss during the multiple extraction steps and phase transfers, which is crucial as recovery rates can vary. researchgate.netnih.gov
A significant advancement in this area is Dispersive Liquid-Liquid Microextraction (DLLME), a miniaturized version of LLE that is faster, more environmentally friendly, and requires significantly less solvent. nih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets that maximize the surface area for rapid analyte transfer. nih.govscispace.com A study on determining phthalate esters in perfumes using DLLME coupled with GC-MS reported high extraction recoveries (85.6–95.8%) and low detection limits (0.003–0.070 ng/mL). nih.gov Another dynamic LPME method for water samples also demonstrated low detection limits, ranging from 0.43 to 4.30 ng/mL for three different phthalates. nih.gov The accuracy of these microextraction techniques relies heavily on the use of internal standards to compensate for variations in extraction efficiency. nih.gov
The table below outlines parameters for different LLE and microextraction methods developed for phthalate analysis.
| Method | Extraction Solvent | Disperser Solvent | Key Performance Metrics |
| Conventional LLE | Hexane | N/A | Used for extracting phthalates from coffee brew samples; deuterated standards are added to the final residue for quantification. nih.gov |
| Salt-Assisted LLE | Water-soluble organic solvents (e.g., Propanol) | N/A | Addition of inorganic salts induces phase separation, allowing water-soluble solvents to be used for extraction. researchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Not Specified | Not Specified | Applied to perfumes; achieved detection limits of 0.003–0.070 ng/mL and recoveries of 85.6–95.8%. nih.gov |
| Dynamic Liquid-Phase Microextraction (LPME) | Not Specified | N/A | Applied to water samples; detection limits of 0.43–4.30 ng/mL. nih.gov |
Mitigation of Ubiquitous Contamination in Phthalate Analysis
A primary obstacle in the trace analysis of phthalates is their ubiquitous nature in the laboratory environment. Phthalates are present in a vast array of common laboratory products, including solvents, plasticware, pipette tips, vial caps (B75204), and even aluminum foil, leading to a high risk of sample contamination during collection, storage, and preparation. epa.gov This background contamination can artificially inflate the measured concentration of the target analyte, leading to inaccurate and unreliable results.
The use of isotopically labeled internal standards, such as this compound, is an indispensable strategy to mitigate this problem. By adding a known amount of the deuterated standard to the sample at the earliest stage of the analytical process, it is possible to distinguish between the phthalate originally present in the sample and the phthalate introduced as contamination.
The analytical instrument, typically a mass spectrometer, differentiates between the native phthalate and the deuterated standard based on their mass-to-charge ratio. Any unlabeled phthalate detected in a "procedural blank" (a sample containing only pure solvent that undergoes the entire preparation process) can be attributed to contamination. nih.gov This allows for the background level of contamination to be quantified and subtracted from the sample results. Furthermore, the stable isotope-labeled standard co-elutes with the native analyte and experiences identical behavior and potential losses during extraction, concentration, and injection. okstate.edu Therefore, the ratio of the native analyte to the labeled standard remains constant regardless of procedural inefficiencies, enabling highly accurate quantification of the true analyte concentration in the original sample. nih.gov The necessity of this approach is underscored by research indicating that it is almost strictly necessary to employ deuterated standards to correct for potential errors and ensure data quality. mdpi.com
Common sources of phthalate contamination in a laboratory setting are listed in the table below.
| Source Category | Specific Examples |
| Solvents & Reagents | Hexane, Acetone, Methylene Chloride; Purity of reagents should be checked for each lot. epa.gov |
| Glassware | Storage in the lab environment can introduce contaminants, even if wrapped in foil; must be cleaned immediately before use. epa.gov |
| Extraction Materials | Florisil and alumina (B75360) cartridges, paper thimbles, and filter paper can be significant sources of contamination. epa.gov |
| Plasticware | Polyvinyl chloride (PVC) tubing, pipette tips, sample containers, vial caps with plastic liners. researchgate.net |
| Laboratory Environment | Dust particles and ambient air can contain phthalates that settle on surfaces and samples. |
Application of Bis 3 Pentyl Phthalate D4 in Environmental and Biomonitoring Studies Analytical Aspects
Quantification of Phthalates in Environmental Matrices
The analysis of phthalates in complex environmental matrices like water, sediment, air, and dust is challenging due to low concentrations and potential for sample contamination. Isotope dilution methods using deuterated standards are the preferred approach for achieving reliable quantification.
Water and Sediment Analysis
The monitoring of phthalates in aquatic environments is essential for understanding their fate and transport. Analytical methods for water and sediment typically involve extraction followed by chromatographic separation and detection, often by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). While numerous studies detail the use of deuterated standards like Di-n-butyl phthalate-d4 (DBP-d4) and Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4), no specific methods or research findings documenting the use of bis(3-Pentyl) Phthalate-d4 were identified. The choice of an internal standard is typically based on its ability to mimic the chemical behavior of the analytes of interest and its absence in the samples being tested. It is plausible that other, more common deuterated phthalates are more suitable for the range of phthalates typically monitored in water and sediment.
Air and Dust Analysis
Indoor environments are significant sources of human exposure to phthalates due to their release from various consumer products. The analysis of air and dust samples for phthalates also relies heavily on isotope dilution mass spectrometry. Extensive research has been conducted to quantify phthalates in these matrices, yet a review of the methodologies reveals no specific mention of this compound as an internal standard. Researchers in this field have consistently opted for other commercially available deuterated phthalates that correspond to the most prevalent and health-relevant phthalate (B1215562) esters found in indoor environments.
Use in Food and Beverage Contamination Research
Food and beverage contamination by phthalates is a major concern, primarily due to migration from packaging materials. The analytical approaches for food matrices are often complex, requiring extensive sample cleanup. The use of deuterated internal standards is critical for accurate quantification. However, literature on the analysis of phthalates in food and beverages does not specify the use of this compound. Methodologies developed and validated by regulatory bodies and research institutions for food analysis list a range of other deuterated phthalates as the internal standards of choice.
Analytical Approaches in Biomonitoring for Phthalate Metabolites (Excluding Clinical Data)
Biomonitoring studies, which typically measure the concentration of phthalate metabolites in urine, are the most direct way to assess human exposure. These analytical methods are highly sensitive and specific, almost exclusively relying on LC-MS/MS with isotope dilution. A thorough review of biomonitoring literature indicates that while the use of deuterated standards is a cornerstone of these methods, this compound is not mentioned as a standard for the quantification of phthalate monoester metabolites. The selection of internal standards in these studies is based on the specific metabolites being targeted, with a preference for isotopically labeled versions of those same metabolites.
Quality Control and Assurance in Analytical Research Using Bis 3 Pentyl Phthalate D4
Calibration Strategies and Performance Evaluation
Effective calibration is the cornerstone of accurate quantification in analytical chemistry. Bis(3-Pentyl) Phthalate-d4 is instrumental in developing reliable calibration strategies for the analysis of phthalates and related compounds. As a stable isotope-labeled internal standard, it closely mimics the chemical behavior of the target analytes during chromatographic analysis, thereby compensating for fluctuations in instrument response. sigmaaldrich.com
Linearity and Calibration Curve Development
The development of a linear calibration curve is a fundamental step in validating a quantitative method. This involves analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the internal standard, such as this compound. The response of the analyte relative to the internal standard is then plotted against the analyte concentration.
Studies involving the analysis of various phthalates often demonstrate excellent linearity with coefficients of determination (r²) greater than 0.995 when using deuterated internal standards. oregonstate.eduresearchgate.net For instance, in methods developed for quantifying phthalates in diverse matrices like indoor air and consumer products, calibration curves are established across a specific concentration range, and the use of an internal standard like a deuterated phthalate (B1215562) ensures the robustness of the curve. oregonstate.eduresearchgate.net The linearity is assessed by the correlation coefficient of the calibration curve, where values approaching 1.0 indicate a strong linear relationship. sigmaaldrich.com
Table 1: Representative Linearity Data for Phthalate Analysis Using a Deuterated Internal Standard
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Diethyl Phthalate (DEP) | 0.25 - 25 | > 0.995 |
| Dibutyl Phthalate (DBP) | 0.25 - 25 | > 0.996 |
| Benzyl Butyl Phthalate (BBP) | 0.25 - 25 | > 0.997 |
Note: This table is a generalized representation based on typical performance characteristics reported in analytical literature. Actual values can vary based on the specific instrument and method conditions.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound as an internal standard contributes to the accurate determination of these limits by minimizing the impact of instrumental noise and baseline drift.
LOD is often estimated as three times the background noise, while LOQ is estimated as ten times the background noise. unipa.it In practice, these values are determined by analyzing multiple replicates of a low-concentration standard or a blank sample spiked with the analytes. The resulting standard deviation of the measurements is then used to calculate the LOD and LOQ. For example, in the analysis of phthalates in various environmental matrices, LODs can range from the low micrograms per kilogram (µg/kg) to nanograms per liter (ng/L) depending on the sample type and analytical technique employed. unipa.itnih.gov The inclusion of a deuterated internal standard ensures that these low-level measurements are as accurate as possible.
Table 2: Example LOD and LOQ Values for Phthalate Analysis
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
|---|---|---|
| Dimethyl Phthalate (DMP) | 1.2 | 3.0 |
| Diethyl Phthalate (DEP) | 1.5 | 3.5 |
| Dibutyl Phthalate (DBP) | 2.0 | 4.6 |
Note: This table presents illustrative data based on findings from various studies and is not specific to a single method. nih.gov
Assessment and Compensation of Matrix Effects
Matrix effects, which are the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in analytical chemistry. This compound is an invaluable tool for assessing and compensating for these effects. Because it has nearly identical chemical and physical properties to the target dipentyl phthalate and similar phthalates, it experiences similar matrix effects.
By adding a known amount of this compound to both the calibration standards and the unknown samples, any signal variation caused by the matrix will affect both the analyte and the internal standard proportionally. sigmaaldrich.com The use of the response ratio of the analyte to the internal standard for quantification effectively cancels out these variations. This approach is crucial for complex matrices such as food, biological tissues, and environmental solids, where significant matrix interference is common. sigmaaldrich.comeuropa.eu For instance, in the analysis of flavored oils, beef-flavored oil samples exhibited more matrix interference than chicken-flavored ones, and the use of deuterated internal standards was essential for accurate quantitation. sigmaaldrich.com
Recovery Studies and Method Validation
Recovery studies are essential for validating the efficiency of an analytical method's extraction and sample preparation steps. In these studies, a known amount of the analyte (a spike) is added to a blank matrix, which is then carried through the entire analytical procedure. The percentage of the spiked analyte that is measured is the recovery.
This compound, along with other deuterated phthalates, is used as a surrogate or internal standard in these studies to monitor and correct for losses during sample processing. Acceptable recovery values are typically within the range of 70-120%. csic.es For example, in a study analyzing phthalates in gull eggs, the recovery of various phthalates was evaluated at different spiking levels, and the use of a robust clean-up procedure with internal standards ensured acceptable recoveries for most compounds. csic.es Similarly, in the analysis of indoor air, the recovery of deuterated phthalates was consistently high, demonstrating the effectiveness of the sampling and extraction method. researchgate.net
Table 3: Illustrative Recovery Data for Phthalates in a Spiked Matrix
| Analyte | Spiking Level (ng) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| Diethyl Phthalate (DEP) | 100 | 95 | 5 |
| Dibutyl Phthalate (DBP) | 100 | 92 | 7 |
| Benzyl Butyl Phthalate (BBP) | 100 | 98 | 4 |
Note: This table is a representative example of recovery data. Actual results depend on the matrix, method, and specific deuterated standards used. csic.es
Inter-Laboratory Comparisons and Proficiency Testing
Inter-laboratory comparisons and proficiency testing (PT) are critical components of a laboratory's quality assurance program. sigmaaldrich.com These programs involve the analysis of the same sample by multiple laboratories to assess the accuracy and comparability of their results. The use of standardized methods, including the specified use of internal standards like this compound, is crucial for achieving consistent results across different laboratories.
Participation in PT schemes allows laboratories to evaluate their performance against their peers and a reference value. sigmaaldrich.com For the analysis of regulated substances like certain phthalates, standardized methods often recommend or require the use of isotope-labeled internal standards to improve the trueness and reproducibility of the results. reachinbelgium.be In an interlaboratory comparison for plasticizers in food contact materials, while a target standard deviation was set based on the Horwitz equation for some samples, a fixed target was used for others to ensure the criteria for homogeneity were met, highlighting the importance of robust analytical protocols in achieving comparable data. europa.eu
Future Directions and Emerging Research Avenues
Development of Novel Analytical Techniques for Phthalate (B1215562) Analysis
The analysis of phthalates has traditionally been performed using gas chromatography (GC) and liquid chromatography (LC), frequently coupled with mass spectrometry (MS) detection. mdpi.com However, the demand for higher sensitivity, improved specificity, and faster analysis times continues to drive innovation. Emerging research focuses on refining existing methods and developing new approaches to overcome the challenges of complex sample matrices and low concentration levels. mdpi.com
Novel techniques often emphasize advancements in sample preparation and detection. mdpi.com Methods such as solid-phase microextraction (SPME), dispersive liquid-liquid microextraction (DLLME), and the use of molecularly imprinted polymers offer more efficient and selective extraction of phthalates from samples like water, soil, and consumer products. mdpi.commdpi.com In terms of detection, tandem mass spectrometry (MS/MS) has become a powerful tool, improving specificity through techniques like precursor ion scans, which can selectively identify compounds belonging to the phthalate class. mdpi.com For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a precursor ion scan for the characteristic m/z 149 fragment enhances the specific detection of various phthalates in complex samples. mdpi.com
Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry provides superior separation capabilities, which is essential for resolving complex mixtures of phthalate isomers and other organic pollutants in challenging matrices like landfill leachates. mdpi.com
Table 1: Comparison of Modern Analytical Techniques for Phthalate Analysis
| Analytical Technique | Principle | Application in Phthalate Analysis | Key Advantages |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. nih.gov | A standard and widely validated method for quantifying phthalates in environmental and consumer product samples. nih.gov | High resolution, excellent sensitivity, and well-established libraries for compound identification. cdc.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid mobile phase followed by highly selective and sensitive detection using two stages of mass analysis. mdpi.com | Effective for analyzing less volatile or thermally labile phthalates and their metabolites in biological and environmental matrices. mdpi.com | High specificity from MS/MS scans, reduced need for sample derivatization, and suitability for a broad range of phthalates. mdpi.com |
| Stir Bar Sorptive Extraction (SBSE) | A sorbent-coated magnetic stir bar extracts analytes from a liquid sample, which are then thermally desorbed for GC-MS analysis. mdpi.com | Used for the simultaneous determination of various persistent organic pollutants, including phthalates, in water samples. mdpi.com | High analyte enrichment, reduced solvent consumption, and simplicity of operation. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A small volume of extraction solvent is dispersed into an aqueous sample, forming a cloudy solution that facilitates rapid analyte transfer. mdpi.com | A rapid pre-concentration technique for phthalate analysis in aqueous samples prior to chromatographic analysis. mdpi.com | Fast extraction times, low solvent usage, and high enrichment factors. mdpi.com |
Expansion of Deuterated Phthalate Standard Libraries
The accuracy of quantitative analysis by mass spectrometry heavily relies on the use of internal standards. scioninstruments.com Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like bis(3-Pentyl) Phthalate-d4, are considered the gold standard. scispace.com These standards are chemically identical to the target analyte but have a different mass due to the incorporation of deuterium (B1214612) atoms. clearsynth.com This property allows them to co-elute with the analyte during chromatography and experience similar effects from the sample matrix (e.g., ion suppression) and sample preparation (e.g., extraction losses), enabling highly accurate correction and quantification. scispace.comtexilajournal.com
The continued synthesis of new phthalates and alternative plasticizers necessitates a corresponding expansion of deuterated standard libraries. accustandard.commdpi.com As manufacturers replace regulated phthalates with other compounds, analytical laboratories require certified reference materials for these new substances to develop and validate quantitative methods. mdpi.com The availability of a comprehensive library of deuterated standards is crucial for:
Accurate Quantification: Ensuring precise measurement by compensating for analytical variability and matrix effects. clearsynth.com
Method Validation: Establishing the robustness, accuracy, and reliability of new analytical procedures. clearsynth.com
Inter-laboratory Consistency: Allowing different labs to produce comparable data by using the same well-characterized standards.
Metabolite Tracking: Enabling the study of phthalate metabolism and exposure by providing standards for various hydrolytic monoesters and oxidized secondary metabolites. nih.gov
The commercial availability of a range of deuterated phthalate standards demonstrates their integral role in modern environmental and toxicological analysis.
Table 2: Examples of Commercially Available Deuterated Phthalate Standards
| Compound Name | CAS Number | Molecular Formula | Mass Shift |
|---|---|---|---|
| Dipentyl phthalate-3,4,5,6-d4 | 358730-89-9 | C18D4H22O4 | M+4 |
| Bis(3-methylbutyl) Phthalate-3,4,5,6-d4 | 1346597-80-5 | C18H22D4O4 | M+4 |
| Dibutyl phthalate-3,4,5,6-d4 | 93952-11-5 | C16H18D4O4 | M+4 |
| Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 | 93952-12-6 | C24H34D4O4 | M+4 |
Computational Modeling and Chemoinformatics for Phthalate Fate and Transport (Analytical Perspective)
Computational modeling and chemoinformatics are emerging as powerful tools that complement and guide analytical research on phthalates. From an analytical standpoint, these approaches help predict the environmental behavior of phthalates, informing sampling strategies and prioritizing analytes for method development.
Fate and transport modeling involves using mathematical models to simulate how chemicals move and transform in the environment. pnnl.gov Models like HYDRUS-1D have been successfully applied to predict the leaching and transport of various phthalate esters through soil, considering factors like adsorption and dispersion. nih.govresearchgate.net Such models can predict which phthalates are most likely to reach groundwater sources, helping analytical chemists to focus their monitoring efforts on specific locations and target compounds. nih.gov The predictive power of these models depends on key chemical properties such as water solubility, vapor pressure, and partition coefficients, which govern their movement through air, water, and soil. epa.gov
Chemoinformatics involves the use of computational techniques to analyze chemical information. This can include quantitative structure-activity relationship (QSAR) models to predict the properties of novel or unstudied phthalates. For analytical sciences, chemoinformatic tools can be used to:
Prioritize Analytes: Screen databases of plasticizers to identify which compounds are most likely to be persistent or mobile in the environment, thereby warranting the development of new analytical standards and methods.
Predict Metabolites: In-silico tools can predict the likely metabolic products of phthalate exposure in humans or wildlife, guiding analytical chemists in the search for new biomarkers of exposure. nih.gov
Interpret Complex Data: Help process and interpret the large datasets generated by high-resolution mass spectrometry, facilitating the identification of unknown contaminants in environmental samples. nih.gov
By integrating these computational approaches, the analytical workflow becomes more efficient and targeted, focusing resources on the most environmentally relevant phthalates and their degradation products.
Table 3: Computational Approaches in Phthalate Research (Analytical Perspective)
| Approach | Description | Application to Analytical Strategy |
|---|---|---|
| Fate and Transport Modeling (e.g., HYDRUS-1D) | Simulates the movement and degradation of chemicals in environmental compartments like soil and water. pnnl.govnih.gov | Predicts environmental "hotspots" to guide sampling locations and identifies which phthalates are most likely to contaminate specific resources (e.g., groundwater). nih.gov |
| Computational Docking | Models the interaction between a small molecule (e.g., a phthalate monoester) and a biological receptor. bu.edu | Helps prioritize which phthalate metabolites may have biological activity and are therefore important targets for developing quantitative bioanalytical methods. bu.edu |
| Toxicogenomics Database Analysis | Uses bioinformatics to analyze gene expression data in response to chemical exposure. nih.gov | Identifies key molecular pathways affected by phthalates, which can reveal novel biomarkers of exposure that can be targeted by new analytical methods. nih.gov |
Q & A
Q. What is the synthetic pathway for bis(3-Pentyl) Phthalate-d4, and why is deuterium labeling critical in its application?
this compound is synthesized via isotopic substitution, typically using deuterated reagents (e.g., D₂O or deuterated alcohols) during esterification of phthalic anhydride with 3-pentanol. The deuterium atoms are incorporated at specific positions (e.g., aromatic rings) to minimize isotopic exchange and ensure stability. Deuterium labeling enables precise tracking in mass spectrometry (MS) by creating distinct mass shifts (e.g., +4 Da), which avoids interference from non-deuterated analogs or matrix contaminants. This is essential for quantitative studies in environmental or biological systems .
Q. Which analytical methods are most effective for quantifying this compound in environmental matrices?
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) or two-dimensional gas chromatography with time-of-flight MS (GC×GC-TOFMS) are recommended. Key parameters include:
- Column selection : DB-5MS or equivalent for resolving phthalates.
- Ion monitoring : Base ions (e.g., m/z 153 for phthalate fragments) and deuterium-specific ions (e.g., m/z 157 for d4-labeled analogs) .
- Internal standards : Use isotopically labeled analogs (e.g., di-n-butyl phthalate-d4) to correct for matrix effects and instrument variability .
Advanced Research Questions
Q. How can GC×GC-TOFMS parameters be optimized to resolve this compound from co-eluting contaminants?
- Modulation period : Adjust to 4–6 seconds to enhance peak capacity.
- Temperature programming : Start at 60°C (hold 1 min), ramp at 10°C/min to 300°C.
- Spectral deconvolution : Use software algorithms (e.g., ChromaTOF) to distinguish overlapping peaks in complex matrices like dust or biological fluids .
- Validation : Spike recovery tests (85–115%) and comparison with certified reference materials (CRMs) ensure accuracy .
Q. What experimental strategies reduce matrix effects when using this compound as an internal standard in lipid-rich samples?
- Cleanup steps : Solid-phase extraction (SPE) with C18 or HLB cartridges to remove lipids.
- Matrix-matched calibration : Prepare standards in blank matrix extracts to account for ion suppression/enhancement.
- Surrogate recovery monitoring : Track deuterated analogs (e.g., di-n-octyl phthalate-d4) to validate extraction efficiency .
Q. How does isotopic purity (e.g., d4 vs. d3 labeling) impact quantification accuracy in high-resolution MS?
- Purity thresholds : Ensure >98% isotopic enrichment to avoid skewed ion ratios (e.g., m/z 153 vs. 154).
- Positional labeling : Verify deuterium placement (e.g., aromatic vs. alkyl positions) via ¹H-NMR or high-resolution MS to prevent fragmentation anomalies .
Data Interpretation and Contradictions
Q. How should researchers address conflicting data in exposure studies involving this compound?
- Source analysis : Cross-check extraction protocols (e.g., sonication vs. Soxhlet) and contamination risks (e.g., labware leaching).
- Cross-validation : Use orthogonal methods (e.g., LC-MS vs. GC-MS) to confirm detection limits and recovery rates.
- Cumulative risk models : Integrate data on co-exposure to other phthalates (e.g., DEHP, DnBP) and metabolites to resolve inconsistencies in toxicity endpoints .
Methodological Tables
| Isotopic Purity Validation | Method | Acceptance Criteria |
|---|---|---|
| Deuterium Enrichment | High-Resolution MS | >98% |
| Positional Specificity | ¹H-NMR in CDCl₃ | No residual protium signals |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
